Sub-Nanomolar Potency and Unmatched Selectivity Window for HDAC6
Hdac6-IN-21 (compound 13) demonstrates an IC50 of 0.29 nM against HDAC6, which is 4,000–43,000 times more potent than its activity against other HDAC isoforms [1]. This selectivity window is significantly larger than that of many other reported HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) which exhibits a ~10-fold selectivity over HDAC1 and a smaller overall selectivity profile [2].
| Evidence Dimension | Selectivity ratio (IC50 for off-target HDAC isoforms / IC50 for HDAC6) |
|---|---|
| Target Compound Data | 4,000–43,000-fold |
| Comparator Or Baseline | ACY-1215 (Ricolinostat): ~10-fold over HDAC1; other class I HDACs also have moderate selectivity |
| Quantified Difference | Hdac6-IN-21 exhibits a selectivity ratio that is 400–4,300 times greater than that of ACY-1215 for HDAC1 |
| Conditions | In vitro enzymatic assays using recombinant human HDAC isoforms |
Why This Matters
This extreme selectivity minimizes the risk of off-target class I HDAC inhibition, which is directly linked to the hematological and cardiac toxicities observed with pan-HDAC inhibitors, thereby providing a wider therapeutic window for preclinical studies.
- [1] Lee, H.-Y., et al. (2018). (N-Hydroxycarbonylbenylamino)quinolines as Selective Histone Deacetylase 6 Inhibitors Suppress Growth of Multiple Myeloma in Vitro and in Vivo. Journal of Medicinal Chemistry, 61(3), 905–917. DOI: 10.1021/acs.jmedchem.7b01404 View Source
- [2] Santo, L., et al. (2012). Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood, 119(11), 2579–2589. DOI: 10.1182/blood-2011-10-387365 View Source
